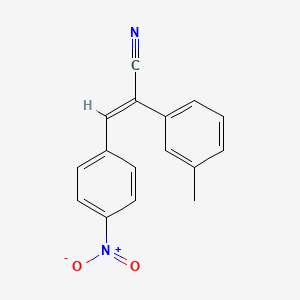
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as EPM, is a compound that has recently gained attention in scientific research due to its potential therapeutic effects. EPM belongs to the class of piperazine derivatives and is known to exhibit various biological activities.
作用機序
The exact mechanism of action of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, and may also improve cognitive function. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has also been shown to have analgesic effects and may be useful in the treatment of chronic pain.
実験室実験の利点と制限
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is also stable and has a long shelf-life. However, one limitation of using N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide in laboratory experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide-based drugs for the treatment of neurodegenerative disorders. Another potential area of research is the investigation of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide's effects on the immune system, as it has been shown to have anti-inflammatory effects. Further studies are also needed to elucidate the mechanism of action of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide and to investigate its potential for use in other medical conditions.
合成法
The synthesis of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide involves the reaction of 2-ethylphenylamine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine to form N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide.
科学的研究の応用
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-anxiety properties. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-9-6-7-11-20(18)22-21(25)24-14-12-23(13-15-24)16-19-10-5-4-8-17(19)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDKOOAVDQMJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)
![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)
![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)

![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)
![2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5301724.png)
![1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one](/img/structure/B5301731.png)
![1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5301736.png)
![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5301751.png)
![2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5301762.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)